molecular formula C10H17N5O B13624056 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13624056
M. Wt: 223.28 g/mol
InChI Key: GVOMSBSIPOQJCD-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is a cyclohexane-based compound featuring a methylamino group, a carboxamide moiety, and a 1,2,4-triazole ring. The triazole group is a critical pharmacophore in medicinal chemistry, often associated with antifungal and antitumor activities .

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C10H17N5O/c1-12-10(9(11)16)4-2-3-8(5-10)15-7-13-6-14-15/h6-8,12H,2-5H2,1H3,(H2,11,16)

InChI Key

GVOMSBSIPOQJCD-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC(C1)N2C=NC=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, functional groups are introduced through various reactions.

    Introduction of the Methylamino Group: This can be achieved through reductive amination or other amination reactions.

    Attachment of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Formation of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: Used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins.

    Pathways Involved: Modulating signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include triazole-based antifungals (e.g., Triadimefon) and antitumor agents (e.g., 1,3,4-thiadiazole derivatives). Key comparisons are summarized below:

Compound Structure Biological Activity Key SAR Insights Reference
1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide Cyclohexane core with triazole, methylamino, and carboxamide groups Inferred: Potential dual antifungal/antitumor activity based on triazole pharmacophore Carboxamide may enhance solubility; methylamino group could influence bioavailability.
Triadimefon 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butanone Antifungal (broad-spectrum) 3,3-Dimethylation and chlorophenoxy group critical for CYP51 inhibition and potency.
1,3,4-Thiadiazole derivative 9b Thiadiazole fused with triazole and phenyl groups Antitumor (HepG2: IC₅₀ = 2.94 µM) Thiadiazole core enhances cytotoxicity; electron-withdrawing groups improve activity.
1-[(Biarylmethyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Propanol backbone with biaryl and difluorophenyl substituents Antifungal (Candida spp., Aspergillus fumigatus) Biaryl groups improve membrane penetration; difluorophenyl enhances target binding.
2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol Propanol with indole and chlorophenyl groups Antifungal (Candida albicans: MIC = 0.001 µg/mL) Indole moiety increases selectivity for fungal CYP51 over human isoforms.

Key Comparative Insights

  • Antifungal Activity: Triadimefon and related triazoles (e.g., ) rely on CYP51 (lanosterol 14α-demethylase) inhibition. Fluorophenyl and biaryl substituents (e.g., ) improve pharmacokinetic properties, a feature absent in the target compound but partially compensated by its carboxamide group.
  • Antitumor Activity :

    • Thiadiazole derivatives (e.g., compound 9b) with triazole rings exhibit potent cytotoxicity (IC₅₀ < 3 µM) against HepG2 and MCF-7 cells . The target compound’s cyclohexane-carboxamide scaffold may offer improved metabolic stability compared to planar heterocycles like thiadiazoles.
  • Synthetic Feasibility :

    • The target compound’s synthesis likely follows routes similar to triazole-based analogs, such as cyclocondensation or nucleophilic substitution . However, the cyclohexane core may require specialized ring-forming reactions.

Limitations and Opportunities

  • Gaps in Data : Direct biological testing (e.g., MIC/IC₅₀ values) for the target compound is unavailable, necessitating further evaluation using standardized assays like the Alamar Blue fluorometric test .
  • Structural Optimization : Introducing dimethylation (as in Triadimefon) or fluorinated aryl groups (as in ) could enhance antifungal potency. For antitumor applications, hybridizing with thiadiazole or indole moieties may improve activity .

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